1,3-DITHIOLANE, 2-(o-METHOXYPHENYL)-
CAS No.: 24588-76-9
Cat. No.: VC20675565
Molecular Formula: C10H12OS2
Molecular Weight: 212.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24588-76-9 |
|---|---|
| Molecular Formula | C10H12OS2 |
| Molecular Weight | 212.3 g/mol |
| IUPAC Name | 2-(2-methoxyphenyl)-1,3-dithiolane |
| Standard InChI | InChI=1S/C10H12OS2/c1-11-9-5-3-2-4-8(9)10-12-6-7-13-10/h2-5,10H,6-7H2,1H3 |
| Standard InChI Key | JKPYCJKJEBIDIG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1C2SCCS2 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-(2-methoxyphenyl)-1,3-dithiolane, reflecting its structural components: a 1,3-dithiolane ring (a five-membered ring containing two sulfur atoms at positions 1 and 3) and a 2-methoxyphenyl substituent. The molecular formula C₁₀H₁₂OS₂ corresponds to a molecular weight of 212.3 g/mol, as computed by PubChem .
Structural Representation
The SMILES notation COC1=CC=CC=C1C2SCCS2 delineates the connectivity: a methoxy group (-OCH₃) attached to the ortho position of a benzene ring, which is further bonded to the dithiolane ring. The 3D conformation reveals a puckered dithiolane ring, with sulfur atoms adopting a chair-like arrangement to minimize steric strain .
Table 1: Key Identifiers and Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 24588-76-9 | PubChem |
| DTXSID | DTXSID10179332 | EPA DSSTox |
| InChIKey | JKPYCJKJEBIDIG-UHFFFAOYSA-N | PubChem |
| Exact Mass | 212.03295735 Da | PubChem |
Synthesis and Reactivity
Synthetic Pathways
Cyclic thioacetals like 1,3-dithiolane derivatives are typically synthesized via acid-catalyzed reactions between carbonyl compounds and 1,2-ethanedithiol. For 2-(o-methoxyphenyl)-1,3-dithiolane, the likely route involves the condensation of o-methoxybenzaldehyde with 1,2-ethanedithiol in the presence of a Lewis acid (e.g., BF₃·Et₂O) . This method ensures high yields and regioselectivity, as evidenced by analogous syntheses of substituted 1,3-dithiolanes .
Deprotection and Functional Group Interconversion
Deprotection of 1,3-dithiolanes to regenerate carbonyl groups traditionally employs heavy metal salts (e.g., Hg²⁺), but modern protocols favor eco-friendly alternatives. Polyphosphoric acid (PPA) with acetic acid efficiently cleaves the dithiolane ring at mild temperatures (25–45°C), as demonstrated in deprotection studies of structurally similar compounds . This method avoids toxic reagents and aligns with green chemistry principles.
Physicochemical Properties
Lipophilicity and Solubility
The compound’s computed XLogP3 value of 2.9 indicates moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate. Its polar surface area (59.8 Ų) suggests limited aqueous solubility, which is consistent with the hydrophobic nature of the methoxyphenyl and dithiolane moieties .
Spectroscopic Characteristics
Mass Spectrometry: The GC-MS spectrum (NIST 9858) displays a molecular ion peak at m/z 212 (100% relative intensity), corresponding to the molecular weight. Fragment ions at m/z 151 and 153 arise from cleavage of the dithiolane ring and subsequent loss of sulfur atoms .
¹H NMR: Protons on the dithiolane ring resonate as multiplets between δ 2.8–3.2 ppm, while the methoxy group appears as a singlet at δ 3.8–3.9 ppm. Aromatic protons from the o-methoxyphenyl group exhibit characteristic splitting patterns in the δ 6.8–7.6 ppm range .
Table 2: Computed Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 2 | Cactvs 3.4.8.18 |
| Topological Polar Surface Area | 59.8 Ų | Cactvs 3.4.8.18 |
Applications in Organic Synthesis
Carbonyl Protection
The 1,3-dithiolane group serves as a robust protecting moiety for ketones and aldehydes, stable under both acidic and basic conditions. This property is exploited in multistep syntheses where temporary masking of reactive carbonyl groups is required .
Acyl Anion Equivalents
The compound’s ability to act as an acyl anion equivalent enables umpolung reactivity, facilitating nucleophilic additions to electrophilic carbons. This strategy is pivotal in constructing complex natural products, such as polyketides and alkaloids .
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